molecular formula C10H12ClN B183668 (3-Chlorobenzyl)cyclopropylamine CAS No. 51586-21-1

(3-Chlorobenzyl)cyclopropylamine

Cat. No.: B183668
CAS No.: 51586-21-1
M. Wt: 181.66 g/mol
InChI Key: VALINFAZSMPKJJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

(3-Chlorobenzyl)cyclopropylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chlorobenzyl)cyclopropylamine has several applications in scientific research:

Comparison with Similar Compounds

(3-Chlorobenzyl)cyclopropylamine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific substitution pattern and its applications in various fields .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALINFAZSMPKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405950
Record name (3-CHLOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51586-21-1
Record name 3-Chloro-N-cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51586-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-CHLOROBENZYL)CYCLOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedure J from 3-chlorobenzaldehyde and cyclopropylamine.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1C was synthesized from 3-chlorobenzaldehyde (20.0 g, 142.3 mmol) using the procedure described for 1A as clear liquid. ESI-MS:m/z 182.08 (M+H)+.
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